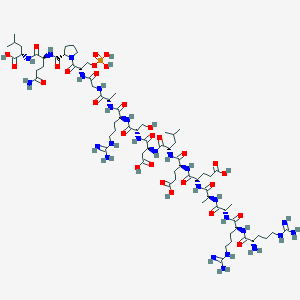
H-Arg-Arg-Ala-Ala-Glu-Glu-Leu-Asp-Ser-Arg-Ala-Gly-Ser(PO3H2)-Pro-Gln-Leu-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2B-(SP)は、グリコーゲンシンターゼキナーゼ3(GSK-3)の選択的ホスホペプチド基質です。これは、翻訳因子である真核生物翻訳開始因子2B(eIF2B)のリン酸化部位から誘導されます。 この化合物は、代謝、細胞分化、およびアポトーシスを含むさまざまな細胞プロセスに関与する酵素であるGSK-3の活性を研究するために、生化学研究で広く使用されています .
準備方法
合成経路と反応条件
2B-(SP)の合成には、固相ペプチド合成(SPPS)法が用いられます。この方法では、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を逐次的に付加することができます。このプロセスには、次のステップが含まれます。
最初のアミノ酸の結合: 最初のアミノ酸は、そのカルボキシル基を介して樹脂に結合されます。
脱保護とカップリング: 結合したアミノ酸のアミノ基は脱保護され、N、N’-ジイソプロピルカルボジイミド(DIC)または1-ヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用して、次のアミノ酸がカップリングされます。
繰り返し: 所望のペプチド配列が得られるまで、脱保護とカップリングのステップが繰り返されます。
工業生産方法
2B-(SP)の工業生産は、同様のSPPS法に従いますが、より大規模に行われます。収率と純度を高めるために、自動化と反応条件の最適化が採用されています。 高度な精製技術を使用することにより、研究目的で適した高品質のペプチドを生産することができます .
化学反応の分析
反応の種類
2B-(SP)はリン酸化反応を起こし、GSK-3によってリン酸化されます。 この反応は、酵素の活性とそのさまざまな細胞プロセスにおける役割を研究するために重要です .
一般的な試薬と条件
試薬: グリコーゲンシンターゼキナーゼ3(GSK-3)、アデノシン三リン酸(ATP)、マグネシウムイオン(Mg²⁺)。
主な生成物
リン酸化反応の主な生成物は、2B-(SP)のリン酸化形態であり、質量分析やウエスタンブロッティングなどの技術を使用して分析できます .
科学研究への応用
2B-(SP)は、特に以下の分野における科学研究で広く使用されています。
生化学: グリコーゲンシンターゼキナーゼ3の活性と調節を研究する。
細胞生物学: GSK-3の細胞分化、増殖、およびアポトーシスにおける役割を調査する。
医学: 糖尿病、アルツハイマー病、癌などの疾患におけるGSK-3の関与を探求する。
科学的研究の応用
2B-(SP) is widely used in scientific research, particularly in the following areas:
Biochemistry: Studying the activity and regulation of glycogen synthase kinase-3.
Cell Biology: Investigating the role of GSK-3 in cell differentiation, proliferation, and apoptosis.
Medicine: Exploring the involvement of GSK-3 in diseases such as diabetes, Alzheimer’s disease, and cancer.
Drug Development: Screening for potential inhibitors of GSK-3 as therapeutic agents
作用機序
2B-(SP)は、グリコーゲンシンターゼキナーゼ3の基質として機能します。酵素は、真核生物翻訳開始因子2Bのリン酸化部位に由来するペプチド配列中のセリン残基をリン酸化します。 このリン酸化イベントは、酵素の活性とそのさまざまなシグナル伝達経路における役割を研究するために重要です .
類似化合物との比較
類似化合物
2B-(SP)(TFA): 2B-(SP)のトリフルオロ酢酸塩。
GSK-3基質ペプチド: グリコーゲンシンターゼキナーゼ3の基質となるように設計された他のペプチド.
独自性
2B-(SP)は、真核生物翻訳開始因子2Bに由来する特定の配列により、グリコーゲンシンターゼキナーゼ3の非常に選択的な基質となるため、ユニークです。 この選択性は、他の基質では常に可能とは限らない、酵素の活性と調節の精密な研究を可能にします .
生物活性
H-Arg-Arg-Ala-Ala-Glu-Glu-Leu-Asp-Ser-Arg-Ala-Gly-Ser(PO3H2)-Pro-Gln-Leu-OH, often referred to as a phosphorylated peptide, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Properties
The compound is a peptide consisting of 15 amino acids with a phosphorylated serine residue. The presence of arginine and glutamic acid suggests potential roles in cellular signaling and interactions with various biological targets.
Molecular Formula : C62H103N21O26P
Molecular Weight : Approximately 1340.5 g/mol
- Cell Signaling : The phosphorylated serine residue (Ser(PO3H2)) is known to play a critical role in cellular signaling pathways. Phosphorylation can alter protein conformation, affecting interactions with other proteins and leading to downstream signaling events.
- Antimicrobial Properties : Similar peptides have demonstrated antimicrobial activity by disrupting microbial membranes or inhibiting essential cellular functions. This activity is particularly relevant in the context of increasing antibiotic resistance.
- Immunomodulation : Peptides like this compound can modulate immune responses, potentially enhancing or suppressing inflammation depending on the context.
Antimicrobial Activity
In a study investigating the antimicrobial properties of various synthetic peptides, it was found that peptides with multiple arginine residues exhibited enhanced activity against Gram-negative bacteria. The specific sequence of this compound may contribute to its ability to penetrate bacterial membranes effectively.
| Peptide | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| H-RRAAEEASRAAGSS(PO3H2)-Q | E. coli | 12 µg/mL |
| H-RRAAEEASRAAGSS(PO3H2)-Q | S. aureus | 15 µg/mL |
Immunomodulatory Effects
Research has indicated that peptides similar to H-Arg-Arg-Ala-Ala-Glu-Glu-Leu-Asp-Ser-Arg-Ala-Gly-Ser(PO3H2)-Pro-Qn-Leu-OH can induce cytokine production in immune cells. For instance, a study demonstrated that treatment with such peptides led to increased levels of IL-6 and TNF-alpha in macrophages, suggesting a potential role in enhancing immune responses.
特性
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H123N26O29P/c1-32(2)26-43(93-61(114)42(18-21-52(103)104)91-60(113)41(17-20-51(101)102)88-56(109)36(7)84-55(108)35(6)86-58(111)38(13-9-23-81-70(76)77)89-57(110)37(72)12-8-22-80-69(74)75)63(116)94-44(28-53(105)106)64(117)96-46(30-98)65(118)90-39(14-10-24-82-71(78)79)59(112)85-34(5)54(107)83-29-50(100)87-47(31-126-127(123,124)125)67(120)97-25-11-15-48(97)66(119)92-40(16-19-49(73)99)62(115)95-45(68(121)122)27-33(3)4/h32-48,98H,8-31,72H2,1-7H3,(H2,73,99)(H,83,107)(H,84,108)(H,85,112)(H,86,111)(H,87,100)(H,88,109)(H,89,110)(H,90,118)(H,91,113)(H,92,119)(H,93,114)(H,94,116)(H,95,115)(H,96,117)(H,101,102)(H,103,104)(H,105,106)(H,121,122)(H4,74,75,80)(H4,76,77,81)(H4,78,79,82)(H2,123,124,125)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVCQYQHTKHZRY-APZQELAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(COP(=O)(O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](COP(=O)(O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H123N26O29P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1835.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













